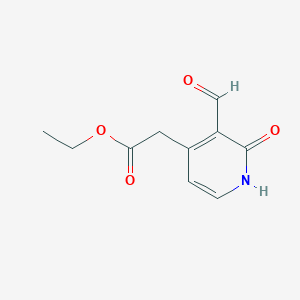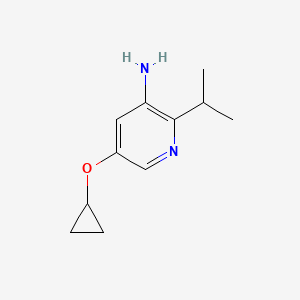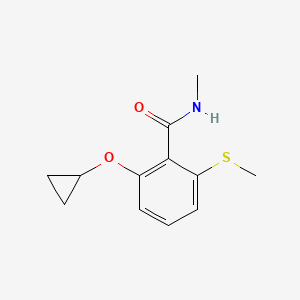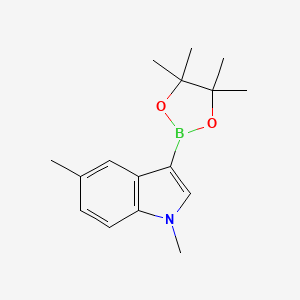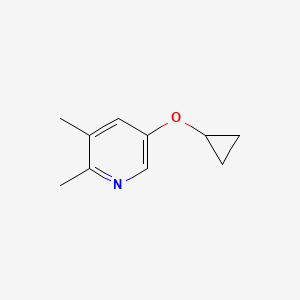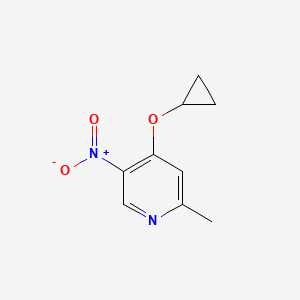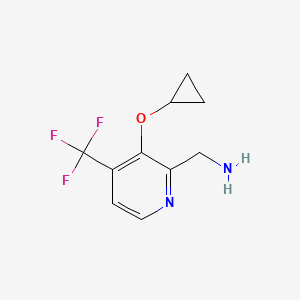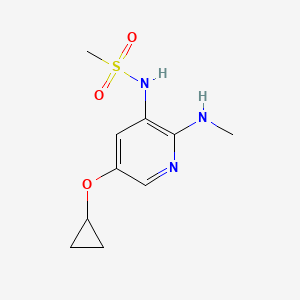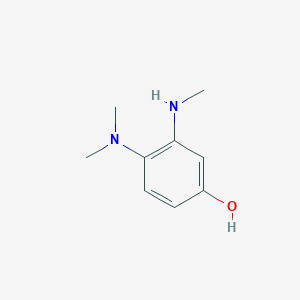
4-(Aminomethyl)-2-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2-iodophenol is an organic compound characterized by the presence of an amino group (-NH2) attached to a methyl group (-CH2-) on the benzene ring, along with an iodine atom and a hydroxyl group (-OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-iodophenol can be achieved through several methods. One common approach involves the iodination of 4-(Aminomethyl)phenol using iodine and an oxidizing agent such as sodium iodate. The reaction typically occurs in an aqueous medium under mild conditions. Another method involves the use of a palladium-catalyzed coupling reaction, where 4-(Aminomethyl)phenol is reacted with an iodinating agent in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2-iodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2-iodophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)phenol: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodophenol:
4-(Aminomethyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness
4-(Aminomethyl)-2-iodophenol is unique due to the presence of both an amino group and an iodine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H8INO |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2-iodophenol |
InChI |
InChI=1S/C7H8INO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2 |
Clave InChI |
FCBSNDKRGSPILN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


